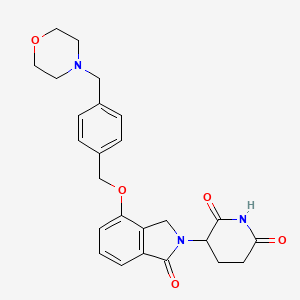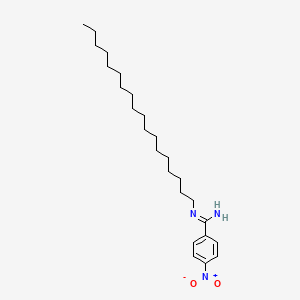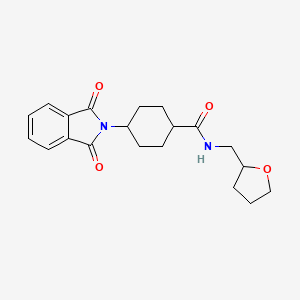
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is also referred to as CFT7455 and has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and disorders associated with angiogenesis .
Vorbereitungsmethoden
The synthesis of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the reaction of 4-(morpholinomethyl)benzyl chloride with 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: This compound shows promise in the treatment of cancers, particularly those involving angiogenesis and tumor growth
Industry: It is used in the development of pharmaceutical formulations and therapeutic agents.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit angiogenesis by targeting cytokines such as tumor necrosis factor-alpha (TNF-α). This inhibition disrupts the formation of new blood vessels, which is crucial for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other 4’-arylmethoxy isoindoline derivatives, such as:
- 3-(1-oxo-4-((4-((3-oxomorpholino)methyl)benzyl)oxy)isoindolin-2-yl)piperidine-2,6-dione
- (S)-3-(6-(4-(morpholinomethyl)benzyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione
These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials. The uniqueness of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its potent anti-angiogenic properties and its potential use in treating a variety of cancers and angiogenesis-related disorders .
Eigenschaften
Molekularformel |
C25H27N3O5 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30) |
InChI-Schlüssel |
IXZOHGPZAQLIBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12466151.png)


![N-(4-bromo-3-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466182.png)

![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)




![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)

![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
